molecular formula C14H8ClF2NO4 B14227167 5-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide CAS No. 634186-24-6

5-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide

Cat. No.: B14227167
CAS No.: 634186-24-6
M. Wt: 327.66 g/mol
InChI Key: ZRLFWFFXGWUJIB-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, difluoro benzodioxole moiety, and a hydroxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with difluoromethylating agents under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the benzodioxole intermediate using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with Hydroxybenzamide: The final step involves coupling the chlorinated benzodioxole with 2-hydroxybenzamide using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the benzamide structure can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Binding: Used in studies to understand protein-ligand interactions.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent.

    Diagnostics: Used in the development of diagnostic assays.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzamide: Lacks the difluoro benzodioxole moiety.

    N-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide: Lacks the chloro group.

Uniqueness

The presence of both the chloro group and the difluoro benzodioxole moiety in 5-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide makes it unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

634186-24-6

Molecular Formula

C14H8ClF2NO4

Molecular Weight

327.66 g/mol

IUPAC Name

5-chloro-N-(2,2-difluoro-1,3-benzodioxol-4-yl)-2-hydroxybenzamide

InChI

InChI=1S/C14H8ClF2NO4/c15-7-4-5-10(19)8(6-7)13(20)18-9-2-1-3-11-12(9)22-14(16,17)21-11/h1-6,19H,(H,18,20)

InChI Key

ZRLFWFFXGWUJIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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